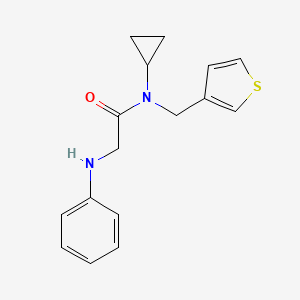
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid, also known as TFC-039, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid exerts its biological effects by inhibiting the activity of various enzymes and proteins in the body. Specifically, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators in the body. In addition, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects
The inhibition of COX-2 and HDACs by 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has been shown to have various biochemical and physiological effects in the body. Specifically, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid for lab experiments is its high purity, which allows for accurate and reproducible results. In addition, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid. One potential direction is the development of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid derivatives with improved solubility and bioavailability for use as drug candidates. Another potential direction is the investigation of the mechanism of action of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid in more detail, which could lead to the discovery of new targets for drug development. Finally, the use of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid as a fluorescence probe for the detection of metal ions could also be further explored.
合成方法
The synthesis of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid involves the reaction of 3,4-dihydro-2H-quinoline-6-carboxylic acid with trifluoroacetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid in high purity.
科学研究应用
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has also been studied for its potential use as a fluorescence probe for the detection of metal ions.
属性
IUPAC Name |
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4/c14-13(15,16)7-21-12(20)17-5-1-2-8-6-9(11(18)19)3-4-10(8)17/h3-4,6H,1-2,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVQFSAWVWMCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)

![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)


![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)